

# Physicochemical Properties of Fmoc-3-bromo-D-phenylalanine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-3-bromo-D-phenylalanine*

Cat. No.: *B557916*

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## Introduction

**Fmoc-3-bromo-D-phenylalanine** is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid into peptide chains allows for the introduction of a bromine atom, which can be utilized for a variety of applications, including the modulation of peptide structure and function, and as a handle for further chemical modification. This technical guide provides a comprehensive overview of the known physicochemical properties of **Fmoc-3-bromo-D-phenylalanine**, along with generalized experimental protocols for their determination and its application in peptide synthesis.

## Core Physicochemical Data

The following table summarizes the key quantitative data for **Fmoc-3-bromo-D-phenylalanine**, compiled from various chemical suppliers.[\[1\]](#)[\[2\]](#)

Property	Value	Reference(s)
CAS Number	220497-81-4	[1][2]
Molecular Formula	C <sub>24</sub> H <sub>20</sub> BrNO <sub>4</sub>	[1][2]
Molecular Weight	466.3 g/mol	[1][2]
Appearance	White powder	[2]
Melting Point	155 - 158 °C	[2]
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> = +136 ± 2° (c=1 in DMF)	[2]
Purity	≥98% (Assay/HPLC)	[1][3]
Storage Temperature	0 - 8 °C	[2]

Synonyms: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid, Fmoc-D-Phe(3-Br)-OH[1][2]

## Experimental Protocols

While specific, detailed experimental protocols for the characterization of every batch of **Fmoc-3-bromo-D-phenylalanine** are proprietary to the manufacturers, the following sections describe generalized and widely accepted methodologies for determining the key physicochemical properties of Fmoc-protected amino acids.

### Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

A common method for determining the melting point is the capillary method using a digital melting point apparatus.

- **Sample Preparation:** A small amount of the dry, powdered **Fmoc-3-bromo-D-phenylalanine** is packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating and Observation:** The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

## Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a compound under specific conditions.

Methodology:

- **Solution Preparation:** A precise concentration of **Fmoc-3-bromo-D-phenylalanine** is prepared in a suitable solvent, such as N,N-Dimethylformamide (DMF), as specified in the literature ( $[\alpha]_D^{25} = +136 \pm 2^\circ$  for  $c=1$  in DMF).[\[2\]](#)
- **Polarimeter Calibration:** The polarimeter is calibrated using a blank solvent-filled cell.
- **Measurement:** The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light (sodium D-line, 589 nm) is measured at a specific temperature (e.g., 25 °C).
- **Calculation of Specific Rotation:** The specific rotation ( $[\alpha]$ ) is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  where  $\alpha$  is the observed rotation,  $l$  is the path length in decimeters, and  $c$  is the concentration in g/mL.

## Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of a compound. While specific spectra for **Fmoc-3-bromo-D-phenylalanine** are not

readily available in public databases, generalized protocols for acquiring such data are provided below.

#### a. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Provides information about the number and chemical environment of protons.
- $^{13}\text{C}$  NMR: Provides information about the carbon skeleton of the molecule.

##### Methodology:

- Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ).
- Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The chemical shifts ( $\delta$ ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

#### b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

##### Methodology:

- Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: The FTIR spectrum is recorded over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Data Analysis: The characteristic absorption bands for functional groups such as N-H (amine), C=O (carbonyl), and C-Br (bromo) are identified.

#### c. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

### Methodology:

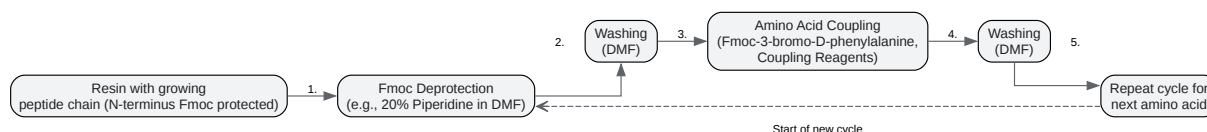
- **Sample Introduction:** A dilute solution of the sample is introduced into the mass spectrometer.
- **Ionization:** A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions.
- **Mass Analysis:** The mass-to-charge ratio ( $m/z$ ) of the ions is measured.
- **Data Analysis:** The molecular ion peak is identified to confirm the molecular weight of the compound. The isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) should be observable.

## Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-3-bromo-D-phenylalanine** is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The Fmoc protecting group on the  $\alpha$ -amine is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine.

### General Experimental Workflow for SPPS

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-amino acid, such as **Fmoc-3-bromo-D-phenylalanine**, into a growing peptide chain on a solid support.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

